methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate
Description
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate is a synthetic carbamate derivative featuring a partially hydrogenated naphthalene (octahydronaphthalene) core substituted with an iodine atom at position 3 and a methyl carbamate group at position 2. This compound’s structure combines a rigid polycyclic framework with halogen and carbamate functional groups, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
20646-94-0 |
|---|---|
Molecular Formula |
C12H18INO2 |
Molecular Weight |
335.18 g/mol |
IUPAC Name |
methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C12H18INO2/c1-16-12(15)14-11-7-9-5-3-2-4-8(9)6-10(11)13/h10-11H,2-7H2,1H3,(H,14,15) |
InChI Key |
BOHVNHJVNTVKPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1CC2=C(CCCC2)CC1I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a naphthalene derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as sodium azide (NaN₃) and potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce azido or cyano derivatives.
Scientific Research Applications
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to modulate the activity of these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Substitution Patterns
The octahydronaphthalene scaffold is a common feature in bioactive compounds. Key comparisons include:
Key Observations :
- Halogen vs. Halogenation can enhance binding affinity in enzyme-active sites or improve metabolic stability compared to alkyl chains .
- Carbamate vs. Carboxylic Acid : The methyl carbamate group may act as a bioisostere for carboxylic acids (as in Compound 3), offering improved membrane permeability or resistance to hydrolysis.
Pharmacological Potential
While methyl N-(3-iodo-octahydronaphthalen-2-yl)carbamate lacks direct clinical data, its structural analogs suggest plausible mechanisms:
- Lipid Modulation: Compound 3 and monacolin derivatives (e.g., lovastatin) target lipid metabolism via HMG-CoA reductase inhibition.
- Enzyme Inhibition : Iodine’s electronegativity might enhance binding to cysteine-rich active sites (e.g., thyroid peroxidase or dehalogenases), diverging from the lipid-focused activity of Compound 3.
Biological Activity
Methyl N-(3-iodo-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)carbamate (CAS Number: 20646-94-0) is a chemical compound with significant biological activity. Its molecular formula is CHINO, and it has a molecular weight of 335.181 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Research indicates that this compound exhibits various biological activities. It has been studied for its potential as an inhibitor in several biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The iodine atom is hypothesized to play a crucial role in enhancing the compound's reactivity and interaction with microbial cell membranes.
- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter levels or protect neuronal cells from oxidative stress.
Study 1: Antimicrobial Evaluation
In a controlled laboratory study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
Study 2: Neuroprotection
A recent study investigated the neuroprotective effects of various carbamate derivatives including this compound on neuroblastoma cells subjected to oxidative stress. The compound demonstrated a dose-dependent increase in cell viability when treated with hydrogen peroxide.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 70 |
| 50 | 85 |
| 100 | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
